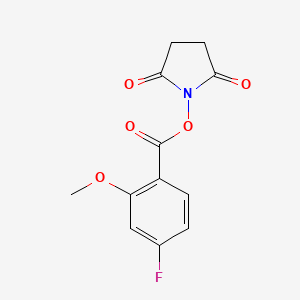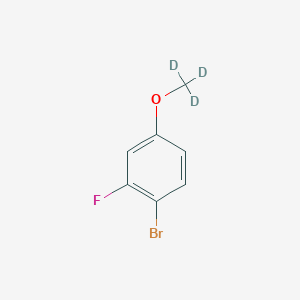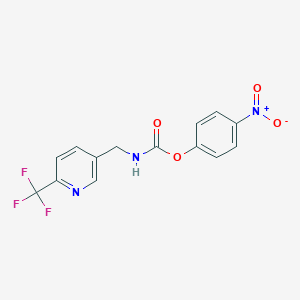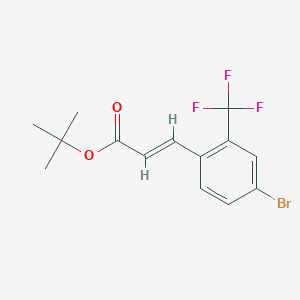
(E)-tert-butyl 3-(4-bromo-2-chlorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-tert-butyl 3-(4-bromo-2-chlorophenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a 4-bromo-2-chlorophenyl group, and an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(4-bromo-2-chlorophenyl)acrylate typically involves the esterification of (E)-3-(4-bromo-2-chlorophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(E)-tert-butyl 3-(4-bromo-2-chlorophenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation Reactions: The acrylate moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: The double bond in the acrylate group can be reduced to form saturated esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl acrylates.
Oxidation Reactions: Products include epoxides and other oxidized derivatives.
Reduction Reactions: Products include saturated esters.
Aplicaciones Científicas De Investigación
(E)-tert-butyl 3-(4-bromo-2-chlorophenyl)acrylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.
Mecanismo De Acción
The mechanism of action of (E)-tert-butyl 3-(4-bromo-2-chlorophenyl)acrylate involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles in biological systems. The presence of the bromine and chlorine atoms on the phenyl ring enhances its reactivity, allowing it to interact with specific enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(4-bromophenyl)acrylate
- tert-Butyl 3-(4-chlorophenyl)acrylate
- tert-Butyl 3-(2-chlorophenyl)acrylate
Uniqueness
(E)-tert-butyl 3-(4-bromo-2-chlorophenyl)acrylate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds with only one halogen substituent .
Propiedades
IUPAC Name |
tert-butyl (E)-3-(4-bromo-2-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClO2/c1-13(2,3)17-12(16)7-5-9-4-6-10(14)8-11(9)15/h4-8H,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUJSEPGGAKNIP-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B8168751.png)



